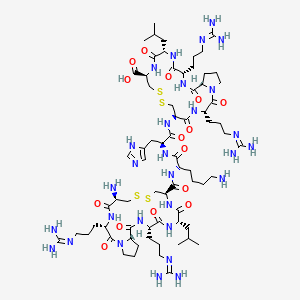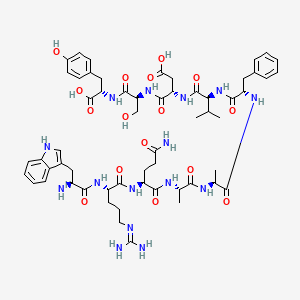
147529-30-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 147529-30-4 is known as β-Amyloid (1-9). It is an N-terminal fragment of beta amyloid, consisting of amino acid residues 1 to 9. This peptide is derived from the amyloid precursor protein and is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of β-Amyloid (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for research applications .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
β-Amyloid (1-9) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying the properties and interactions of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and neurodegenerative diseases.
Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease.
Industry: Producing high-purity peptides for research and development
Mechanism of Action
The mechanism of action of β-Amyloid (1-9) involves its interaction with cellular components, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of Alzheimer’s disease. The peptide interacts with cell membranes, leading to calcium dysregulation and membrane disruption, which contribute to neuronal damage .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-37): A longer fragment of beta amyloid.
β-Amyloid (1-40): Another longer fragment, commonly studied in Alzheimer’s research.
β-Amyloid (1-42): Known for its higher propensity to form fibrils and its significant role in Alzheimer’s disease pathology.
Uniqueness
β-Amyloid (1-9) is unique due to its shorter length, which makes it a useful model for studying the initial stages of amyloid formation and its interactions with other molecules. Its specific sequence allows researchers to investigate the role of the N-terminal region in amyloid aggregation and toxicity .
Properties
CAS No. |
147529-30-4 |
|---|---|
Molecular Formula |
C₄₂H₆₀N₁₄O₁₇ |
Molecular Weight |
1033.01 |
sequence |
One Letter Code: DAEFRHDSG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
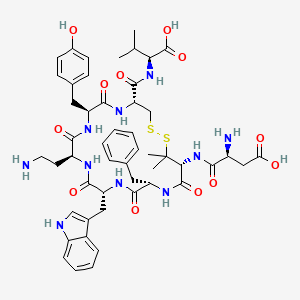
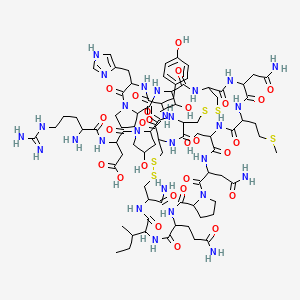
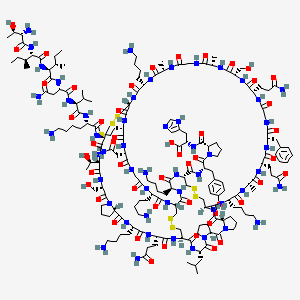
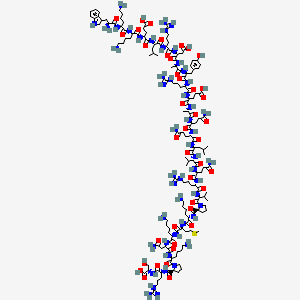
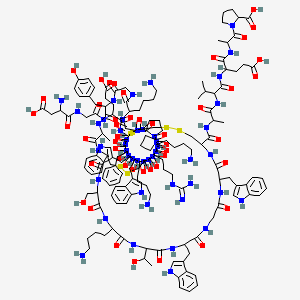

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

